An In-depth Technical Guide to Tetrahydropyran-2-methanol
An In-depth Technical Guide to Tetrahydropyran-2-methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropyran-2-methanol, a heterocyclic alcohol, is a valuable building block in organic synthesis and medicinal chemistry. Its structure, featuring a stable tetrahydropyran (B127337) ring and a reactive primary alcohol, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its fundamental properties, spectroscopic data, synthesis, and key reactions, tailored for professionals in research and drug development.
Core Properties
The fundamental chemical and physical properties of Tetrahydropyran-2-methanol are summarized below.
Identifiers
| Identifier | Value |
| IUPAC Name | (Tetrahydro-2H-pyran-2-yl)methanol |
| Synonyms | 2-(Hydroxymethyl)tetrahydropyran, 2-Tetrahydropyranyl methanol |
| CAS Number | 100-72-1 |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol |
| InChI | InChI=1S/C6H12O2/c7-5-6-3-1-2-4-8-6/h6-7H,1-5H2 |
| InChIKey | ROTONRWJLXYJBD-UHFFFAOYSA-N |
| SMILES | C1CCOC(C1)CO |
Physical Properties
| Property | Value | Reference(s) |
| Appearance | Clear, colorless liquid | [Alfa Aesar MSDS] |
| Boiling Point | 187 °C (at 760 mmHg) | [1][2] |
| Melting Point | < -70 °C | [3] |
| Density | 1.027 g/mL at 25 °C | [1][2] |
| Refractive Index (n²⁰/D) | 1.458 | [1][2] |
| Vapor Pressure | 0.4 mmHg at 20 °C | [2] |
| Vapor Density | 4.02 (vs air) | [2] |
| Flash Point | 76 °C (168.8 °F) - closed cup | [2] |
| Solubility | Soluble in water | [4] |
Chemical and Safety Properties
| Property | Description | Reference(s) |
| Chemical Reactivity | Can undergo typical alcohol reactions such as esterification, etherification, and nucleophilic substitution. It is incompatible with strong oxidizing agents. | [1][4] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [2] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | [5] |
Spectroscopic Data
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~4.01 | Multiplet, 1H (CH-O) |
| ~3.53 | Multiplet, 2H (CH₂-O) |
| ~3.46 | Multiplet, 2H (CH₂-OH) |
| ~1.86 - 1.32 | Multiplets, 6H (ring CH₂) |
Note: Shifts are approximate and may vary depending on the solvent and instrument.
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~78.0 | CH-O |
| ~68.0 | CH₂-O |
| ~65.0 | CH₂-OH |
| ~30.0 | Ring CH₂ |
| ~26.0 | Ring CH₂ |
| ~23.0 | Ring CH₂ |
Note: These are approximate predicted values and should be confirmed with experimental data.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretch (alcohol) |
| ~2930, 2850 | C-H stretch (alkane) |
| ~1090 | C-O stretch (ether) |
| ~1040 | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of Tetrahydropyran-2-methanol is characterized by the following key fragments:
| m/z | Proposed Fragment |
| 116 | [M]⁺ (Molecular ion) |
| 98 | [M - H₂O]⁺ |
| 85 | [M - CH₂OH]⁺ |
| 84 | [M - CH₃OH]⁺ |
Experimental Protocols
Synthesis of Tetrahydropyran-2-methanol via Catalytic Hydrogenation
A common laboratory-scale synthesis involves the catalytic hydrogenation of 3,4-dihydro-2H-pyran-2-methanol.
Methodology:
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Catalyst Preparation: In an inert atmosphere, commercial Raney® Nickel slurry (approximately 1-5 g per 10 g of substrate) is carefully washed with anhydrous ethanol to remove any residual water.
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Reaction Setup: A high-pressure reactor (e.g., a Parr hydrogenator) is charged with 3,4-dihydro-2H-pyran-2-methanol and anhydrous ethanol as the solvent. The prepared Raney® Nickel catalyst is then added to the reactor.
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Hydrogenation: The reactor is sealed and purged with an inert gas (e.g., Nitrogen or Argon) before being pressurized with hydrogen gas to 2-5 atmospheres. The reaction mixture is stirred vigorously at room temperature for 4-6 hours, with the progress monitored by techniques such as TLC or GC-MS.
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Work-up: Upon completion, the reactor is carefully depressurized and the hydrogen is replaced with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the catalyst. Caution: The Raney® Nickel filter cake is pyrophoric and must be kept wet with a solvent like ethanol or water to prevent ignition upon exposure to air. The filter cake should be quenched immediately with water after filtration.
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Isolation: The solvent is removed from the filtrate by rotary evaporation to yield the crude Tetrahydropyran-2-methanol.
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Purification: If required, the product can be further purified by vacuum distillation or flash column chromatography.
Oxidation to Tetrahydropyran-2-carboxylic Acid using Jones Reagent
The primary alcohol of Tetrahydropyran-2-methanol can be oxidized to the corresponding carboxylic acid using Jones reagent.
Methodology:
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Preparation of Jones Reagent: Chromium trioxide (CrO₃) is dissolved in water. Concentrated sulfuric acid is then added slowly to the solution while it is being cooled in an ice-water bath. This must be done with caution due to the exothermic nature of the dilution.
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Reaction Setup: Tetrahydropyran-2-methanol is dissolved in acetone in a flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled to 0 °C in an ice bath.
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Oxidation: The prepared Jones reagent is added dropwise to the stirred solution of the alcohol. The temperature should be carefully monitored and maintained below 20 °C during the addition. The reaction is typically accompanied by a color change from orange (Cr⁶⁺) to green (Cr³⁺). After the addition is complete, the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
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Work-up: The excess oxidant is quenched by the addition of a small amount of isopropanol until the green color persists. The acetone is then removed under reduced pressure.
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Isolation: Water is added to the residue, and the mixture is subjected to an acid-base extraction. The aqueous layer is made basic with a suitable base (e.g., NaOH) and washed with an organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities. The aqueous layer is then acidified with an acid (e.g., HCl) and the product, tetrahydropyran-2-carboxylic acid, is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed to yield the final product.
Applications in Research and Development
Tetrahydropyran-2-methanol is a key intermediate in several areas:
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Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). The tetrahydropyran motif is present in numerous natural products and drug molecules.
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Organic Synthesis: The hydroxyl group can be used to introduce the tetrahydropyran moiety as a protecting group for other alcohols. It can also be a starting point for the elaboration of more complex side chains.
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Polymer Chemistry: It can be used as a monomer or a modifier in the synthesis of specialty polymers and materials.
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Flavor and Fragrance Industry: Derivatives of Tetrahydropyran-2-methanol can be utilized in the creation of unique flavor and fragrance profiles.[3]
Conclusion
Tetrahydropyran-2-methanol is a versatile and valuable chemical for researchers and professionals in drug development and organic synthesis. Its well-defined physical and chemical properties, along with established synthetic and reaction protocols, make it a reliable building block for the creation of complex molecular architectures. A thorough understanding of its characteristics, as detailed in this guide, is essential for its effective application in the laboratory.
